Home > Products > Screening Compounds P71032 > RXFP3/4-Agonist-1
RXFP3/4-Agonist-1 -

RXFP3/4-Agonist-1

Catalog Number: EVT-1535456
CAS Number:
Molecular Formula: C20H22ClN5O
Molecular Weight: 0.0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RXFP3/4-Agonist-1 is a the first small molecule rxfp3/4 agonist, increasing food intake in rats upon acute central administration
Overview

RXFP3/4-Agonist-1 is a small molecule compound that acts as an agonist for the relaxin family peptide receptors RXFP3 and RXFP4. These receptors are part of the G-protein-coupled receptor family and are implicated in various physiological processes, including appetite regulation and neuroendocrine functions. The development of RXFP3/4-Agonist-1 represents a significant advancement in pharmacological agents targeting these receptors, particularly for therapeutic applications in metabolic disorders.

Source and Classification

RXFP3/4-Agonist-1 is classified as a non-peptide agonist. It has been synthesized through various chemical methods aimed at enhancing its selectivity and potency towards RXFP3 and RXFP4. The compound was derived from structure-activity relationship studies that explored modifications to improve its efficacy and reduce undesirable properties such as lipophilicity, which can affect blood-brain barrier permeability .

Synthesis Analysis

Methods and Technical Details

The synthesis of RXFP3/4-Agonist-1 involves several key steps, primarily focusing on the modification of amidinohydrazone structures. Initial synthetic routes employed cyclocondensation reactions under acidic conditions to form tricyclic derivatives, which were subsequently optimized for binding affinity to the receptors .

  1. Starting Materials: The synthesis begins with readily available hydrazones and triazole derivatives.
  2. Reactions: Key reactions include:
    • Cyclocondensation with acetic acid as a catalyst.
    • Subsequent modifications to introduce electron-donating or electron-withdrawing groups on the phenyl ring to enhance receptor binding.
    • Chiral resolution techniques were applied to isolate active enantiomers .
Molecular Structure Analysis

Structure and Data

The molecular structure of RXFP3/4-Agonist-1 features a complex arrangement that allows it to interact effectively with both RXFP3 and RXFP4 receptors. The compound's structure can be characterized by:

  • Core Structure: A tricyclic framework that enhances receptor binding.
  • Functional Groups: Various substitutions on the phenyl group that influence agonistic activity.

Quantitative data from molecular modeling studies indicate that the compound has a calculated log P value (clog P) of approximately 4.6, suggesting high lipophilicity, which is relevant for its pharmacokinetic properties .

Chemical Reactions Analysis

Reactions and Technical Details

RXFP3/4-Agonist-1 undergoes several chemical reactions that are crucial for its pharmacological activity:

  1. Receptor Binding: The compound binds selectively to RXFP3 and RXFP4, triggering downstream signaling pathways associated with G-protein activation.
  2. cAMP Accumulation Assays: Functional assays have demonstrated that RXFP3/4-Agonist-1 can significantly increase cyclic adenosine monophosphate (cAMP) levels in cells expressing these receptors, indicating successful activation .

The mechanism of action involves the inhibition of forskolin-stimulated cAMP accumulation, confirming the compound's role as an agonist .

Mechanism of Action

Process and Data

The mechanism by which RXFP3/4-Agonist-1 exerts its effects involves:

  1. G-Protein Coupling: Upon binding to RXFP3 or RXFP4, the compound activates G-proteins (specifically G-alpha i/o), leading to inhibition of adenylate cyclase activity.
  2. cAMP Modulation: This results in decreased levels of cAMP within cells, which is pivotal for various signaling cascades related to appetite regulation and neuroendocrine responses .
  3. Physiological Effects: In vivo studies have shown that administration of RXFP3/4-Agonist-1 can lead to increased food intake in animal models, highlighting its potential applications in treating metabolic disorders .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

RXFP3/4-Agonist-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: High lipophilicity (clog P = 4.6) suggests limited aqueous solubility but enhanced membrane permeability.
  • Stability: The compound is stable under physiological conditions but may require specific storage conditions to maintain efficacy.

These properties are critical for determining the compound's bioavailability and therapeutic potential.

Applications

Scientific Uses

RXFP3/4-Agonist-1 has several potential applications in scientific research and therapeutics:

  1. Metabolic Disorders: Given its role in appetite regulation, it may be useful in developing treatments for obesity or anorexia.
  2. Neuropharmacology: The compound's ability to cross the blood-brain barrier could make it a candidate for studying central nervous system functions related to relaxin peptides.
  3. Pharmacological Research: As a tool compound, it enables further exploration into the physiological roles of RXFP3 and RXFP4, facilitating drug discovery efforts targeting these receptors.
Introduction to RXFP3 and RXFP4 Receptors

Phylogenetic Classification and Structural Homology of RXFP3/4 in the Relaxin Receptor Family

RXFP3 and RXFP4 exhibit several atypical structural features that distinguish them from canonical class A GPCRs. Most notably, RXFP3 possesses a Threonine-Arginine-Tyrosine (TRY) motif in transmembrane domain 3 (TM3) instead of the conserved Aspartate-Arginine-Tyrosine (DRY) motif [10]. This natural variation potentially confers altered activation kinetics, including augmented ligand-independent constitutive activity. Furthermore, both receptors contain a highly conserved ExxxD motif in TM2 that is critical for ligand binding and receptor activation [4] [10]. Recent cryo-EM structural analyses (2.91-3.10 Å resolution) of RXFP3 and RXFP4 complexed with relaxin-3 and Gαi protein have revealed intricate details of ligand-receptor interaction [4]. These structures demonstrate that relaxin-3 adopts a conserved binding conformation within the transmembrane domain bundle, with its C-terminal B-chain residues (particularly R26 and W27) making extensive contacts with conserved receptor residues in a deep orthosteric pocket formed by transmembrane helices 2, 3, 5, 6, and 7 [4]. The ECL2 configuration differs significantly between RXFP3 and RXFP4, contributing to their differential ligand selectivity despite overall structural conservation.

Endogenous Ligands and Physiological Roles of RXFP3/4 in Mammalian Systems

The endogenous ligand-receptor relationships within the relaxin family demonstrate both specificity and cross-reactivity. Relaxin-3 (RLN3), also known as insulin-like peptide 7 (INSL7), serves as the primary endogenous agonist for RXFP3, binding with nanomolar affinity (EC₅₀ ≈ 0.3-1.2 nM) [3] [7]. This neuropeptide is remarkably conserved across vertebrate species, suggesting fundamental physiological importance. RLN3 is predominantly synthesized in GABAergic neurons of the brainstem nucleus incertus, with additional minor populations in the periaqueductal gray and dorsal raphe [3] [5]. In contrast, insulin-like peptide 5 (INSL5) functions as the selective endogenous agonist for RXFP4, exhibiting minimal activity at RXFP3 [3] [7]. INSL5 is primarily expressed in enteroendocrine L-cells of the colon and in specific hypothalamic nuclei, positioning it as a metabolic regulator [5] [7].

Table 2: Endogenous Ligands for RXFP3 and RXFP4

LigandPrimary ReceptorAffinity (EC₅₀)Secondary Receptor AffinityTissue Distribution
Relaxin-3RXFP30.3-1.2 nMRXFP4 (EC₅₀ ≈ 2-10 nM)Brainstem nucleus incertus, periaqueductal gray
INSL5RXFP41-5 nMRXFP3 antagonistColonic L-cells, hypothalamus
H2 RelaxinRXFP10.2-1 nMWeak agonist at RXFP3/RXFP4Reproductive tissues, brain

The physiological roles of RXFP3 and RXFP4 signaling extend beyond the central nervous system. RLN3/RXFP3 systems modulate stress responses through connections with hypothalamic corticotropin-releasing factor (CRF) neurons [3] [10]. Additionally, RXFP3 activation influences circadian rhythm regulation via projections to the intergeniculate leaflet (IGL) of the thalamus, where it depolarizes neuropeptide Y (NPY) neurons that modulate suprachiasmatic nucleus function [3]. RXFP4, predominantly expressed in peripheral tissues (especially the gastrointestinal tract), regulates energy balance and glucose homeostasis through mechanisms that remain incompletely characterized [5] [7]. Notably, polymorphisms in both RLN3 and RXFP3 genes have been associated with metabolic disorders including obesity, diabetes, and hypercholesterolemia in human genetic studies [9].

Central Nervous System Functions: Appetite Regulation, Energy Homeostasis, and Emotional Processing

The CNS functions of RXFP3 signaling represent its most extensively studied physiological domain. Anatomical tracing studies reveal that relaxin-3-positive neurons in the nucleus incertus project broadly to limbic structures, including the hypothalamus, hippocampus, septum, thalamus, and prefrontal cortex [3] [5]. This extensive innervation pattern positions the RLN3/RXFP3 system as a master regulator integrating behavioral and physiological responses to internal and external stimuli. Pharmacological studies demonstrate that central administration of RLN3 or RXFP3-selective agonists potently stimulates food intake in satiated rodents. McGowan et al. (2005) first documented a 50-80% increase in feeding following intracerebroventricular (ICV) RLN3 administration, with Fos immunoreactivity mapping revealing activation in key appetite-regulating hypothalamic nuclei, including the paraventricular nucleus (PVN), arcuate nucleus (ARC), and dorsomedial hypothalamus (DMH) [5] [9]. This orexigenic effect appears mediated through interactions with neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons in the ARC, which express RXFP3 receptors [3].

Beyond appetite regulation, RXFP3 signaling modulates emotional processing and stress responses. RLN3 neurons receive input from stress-responsive brain regions and exhibit increased c-Fos expression following acute stressors [3]. Central administration of RXFP3 agonists produces anxiogenic-like effects in rodent behavioral tests (elevated plus maze, open field), while RXFP3 antagonists demonstrate anxiolytic properties [3] [10]. Furthermore, the RLN3/RXFP3 system influences cognitive functions, particularly spatial and social memory, likely through hippocampal and septal projections. Electrophysiological studies demonstrate that RXFP3 activation modulates synaptic plasticity in hippocampal circuits, potentially through direct hyperpolarization of thalamic neurons and subsequent effects on cortical arousal [3] [4].

Table 3: CNS Functions Regulated by RXFP3 Signaling

Functional DomainKey ObservationsNeural Substrates
Appetite Regulation50-80% acute increase in food intake; chronic activation increases body weightPVN, ARC (NPY/AgRP neurons), DMH
Stress ResponseIncreased c-Fos in RLN3 neurons after stress; anxiogenic effects of agonistsBNST, amygdala, hypothalamic CRF neurons
Circadian RhythmsDepolarization of IGL NPY neurons; phase-shifting of activity rhythmsIntergeniculate leaflet, suprachiasmatic nucleus
Cognitive FunctionModulation of spatial/social memory; regulation of hippocampal plasticitySeptum, hippocampus, prefrontal cortex
Arousal & AttentionPromotion of wakefulness; enhanced arousal responsesThalamocortical circuits, locus coeruleus

Therapeutic Potential of RXFP3/4 Modulation in Neuroendocrine and Neuropsychiatric Disorders

The diverse CNS functions of RXFP3/4 signaling highlight their potential as therapeutic targets for various disorders. The potent orexigenic effects of RXFP3 activation suggest applications in anorexia-cachexia syndromes associated with cancer, chronic kidney disease, or aging [9]. Conversely, RXFP3 antagonists might be beneficial for obesity management, particularly when combined with other anorexigenic agents. The ability of RXFP3 agonists to modulate stress responses and emotional processing indicates therapeutic potential for anxiety disorders and treatment-resistant depression [3] [10]. Furthermore, emerging evidence links RXFP3 signaling to cognitive enhancement, suggesting possible applications in neurodegenerative disorders like Alzheimer's disease, especially given the receptor's role in regulating neuronal hyperpolarization through HCN channels and its association with aging-related pathways [10].

The development of RXFP3/4-Agonist-1 (chemical structure: C₂₀H₂₂ClN₅O; molecular weight: 383.9 g/mol) represents a significant pharmacological advancement [2] . This small molecule demonstrates potent dual agonism at RXFP3 and RXFP4, with EC₅₀ values of 82 nM and 2 nM, respectively [2] [9]. Functionally, it inhibits forskolin-stimulated cAMP accumulation in CHO-K1 cells expressing RXFP3 (EC₅₀ = 12.8 nM) and RXFP4 (EC₅₀ = 1.6 nM), mimicking endogenous ligand signaling . Crucially, central administration of RXFP3/4-Agonist-1 (10-100 μg, ICV) robustly increases food intake in rats, confirming target engagement and validating its utility for probing RXFP3/4 physiology in vivo [9]. Unlike peptide-based ligands, this compound offers superior blood-brain barrier penetration and resistance to proteolytic degradation, making it ideal for CNS applications [9].

Table 4: Pharmacological Profile of RXFP3/4-Agonist-1

ParameterRXFP3 ActivityRXFP4 ActivityAssay System
Binding Affinity (EC₅₀)82 nM2 nMRecombinant receptor binding
cAMP Inhibition (EC₅₀)12.8 nM1.6 nMForskolin-stimulated CHO-K1 cells
β-Arrestin Recruitment (EC₅₀)4.9 μMNDPathHunter β-arrestin assay (U2OS cells)
In Vivo Efficacy (Food Intake)Significant increase at 10-100 μg ICVSignificant increase at 10-100 μg ICVRat acute feeding study

Mechanistically, cryo-EM structural analysis reveals that RXFP3/4-Agonist-1 binds within the transmembrane domain orthosteric pocket of RXFP3, mimicking the key interactions of relaxin-3's C-terminal residues (R26 and W27) with conserved receptor residues [4]. This binding stabilizes an active receptor conformation that facilitates Gαi coupling and downstream signaling. The compound's ability to engage both RXFP3 and RXFP4 reflects the conserved nature of this binding pocket across receptor subtypes. Recent studies suggest that RXFP3/4-Agonist-1 may exhibit biased signaling properties, preferentially activating cAMP inhibition over β-arrestin recruitment (EC₅₀ = 4.9 μM in β-arrestin assays) [8], which may translate to distinct physiological effects compared to endogenous relaxin-3.

Table 5: Therapeutic Applications of RXFP3/4 Modulation

Disorder CategorySpecific ConditionsProposed MechanismAgent Type
Metabolic DisordersCancer cachexia, anorexia of agingStimulation of hypothalamic appetite centersRXFP3/4 agonists
Obesity/Metabolic SyndromeHyperphagia-related obesitySuppression of orexigenic signalingRXFP3/4 antagonists
Neuropsychiatric DisordersAnxiety disorders, treatment-resistant depressionModulation of stress neurocircuitry (amygdala, BNST)RXFP3 antagonists
Neurodegenerative DiseasesAlzheimer's disease, cognitive impairmentEnhancement of hippocampal plasticity, neuroprotectionRXFP3 agonists/antagonists*
Circadian Rhythm DisordersShift work disorder, jet lagPhase-resetting of circadian oscillatorsRXFP3 modulators

*Note: The direction of effect (agonist vs. antagonist) requires further clarification based on disease context

Properties

Product Name

RXFP3/4-Agonist-1

IUPAC Name

(E)-N-(4-Chlorophenethyl)-2-((7-ethyl-5-hydroxy-1H-indol-3-yl)methylene)hydrazine-1-carboximidamide

Molecular Formula

C20H22ClN5O

Molecular Weight

0.0

InChI

InChI=1S/C20H22ClN5O/c1-2-14-9-17(27)10-18-15(11-24-19(14)18)12-25-26-20(22)23-8-7-13-3-5-16(21)6-4-13/h3-6,9-12,24,27H,2,7-8H2,1H3,(H3,22,23,26)/b25-12+

InChI Key

NQWXHRRWWPCDAJ-BRJLIKDPSA-N

SMILES

N=C(N/N=C/C1=CNC2=C1C=C(O)C=C2CC)NCCC3=CC=C(Cl)C=C3

Solubility

Soluble in DMSO

Synonyms

RXFP3/4-Agonist-1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.